Tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound characterized by its unique pyrrolo[3,2-c]pyridine core structure. This compound features a tert-butyl group and a carboxylate functional group, which contribute to its chemical properties and potential applications. The molecular formula for this compound is , and it is classified under the category of pyrrolopyridine derivatives.
The synthesis of tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves several key steps:
These synthetic routes may require optimization to improve yield and purity, often involving various catalysts or reaction conditions tailored to specific substrates.
The molecular structure of tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate can be represented as follows:
The structural features include a pyrrolo[3,2-c]pyridine ring system with substituents that influence its reactivity and interactions with biological targets.
Tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate can participate in various chemical reactions:
These reactions are significant for further functionalization and exploration of biological activity.
The mechanism of action for tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate involves interactions with biological targets such as enzymes or receptors. The presence of the pyrrolo[3,2-c]pyridine core allows for multiple interaction modes:
These interactions can modulate enzymatic activity or receptor signaling pathways, making this compound a potential candidate for drug development.
The physical and chemical properties of tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dichloromethane |
Stability | Stable under normal conditions but sensitive to strong acids or bases |
Log P (Octanol/Water Partition Coefficient) | Indicates moderate lipophilicity |
These properties are essential for understanding its behavior in biological systems and potential applications in medicinal chemistry.
Tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate has several potential applications in scientific research:
Research into this compound may lead to novel therapeutic agents or provide insights into biochemical pathways relevant to health and disease.
Pyrrolo[3,2-c]pyridine represents a privileged bicyclic heterocyclic system in medicinal chemistry, characterized by fusion of pyrrole and pyridine rings. This scaffold exhibits a unique electron-rich environment due to the π-excessive pyrrole unit juxtaposed with the π-deficient pyridine moiety, enabling diverse binding interactions with biological targets. The hydrogenation state significantly influences its properties: Saturated derivatives like tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate adopt a semi-flexible conformation with enhanced solubility, while unsaturated analogs offer planarity for π-stacking interactions [3] [5].
Table 1: Structural Data for tert-Butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate
Property | Value/Descriptor | |
---|---|---|
CAS Registry Number | 1820684-09-0 | |
IUPAC Name | tert-Butyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Molecular Formula | C₁₂H₁₈N₂O₂ | |
Molecular Weight | 222.29 g/mol | |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1CCNC2 | |
InChIKey | JCZQPEZOQJCUQR-UHFFFAOYSA-N | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 1 (NH group) | [3] [5] [8] |
Pharmacologically, this scaffold demonstrates remarkable target modulation versatility. Recent studies highlight pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of oncogenic kinases like FMS (CSF-1R), with compound 1r exhibiting IC₅₀ = 30 nM in enzymatic assays and 84 nM in bone marrow-derived macrophages (BMDM) [2]. The bicyclic framework serves as a bioisostere for purines and indoles, enabling mimicry of ATP co-factors or endogenous signaling molecules. Strategic substitution at positions 1, 4, and 6 modulates target selectivity—electron-withdrawing groups at position 4 enhance kinase inhibition, while N-1 protection (e.g., tert-butoxycarbonyl) improves pharmacokinetic properties [2] [6]. In cancer therapeutics, derivatives show nanomolar potency against ovarian (A-2780), prostate (DU-145), and breast (MCF-7) cancer cell lines, with selectivity indices >10-fold over normal fibroblasts [2] [6].
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthetic manipulation of nitrogen-rich scaffolds like pyrrolo[3,2-c]pyridine. Its incorporation at N-1 of the pyrrolo[3,2-c]pyridine core achieves three critical objectives:
Table 2: Comparative Analysis of Protecting Groups for Pyrrolo[3,2-c]pyridine Synthesis
Protecting Group | Deprotection Conditions | Stability Profile | Impact on Scaffold Reactivity | |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Mild acids (TFA, HCl) | Stable to bases, nucleophiles | Reduces N-nucleophilicity; directs ortho-metalation | |
Carboxybenzyl (Cbz) | Hydrogenolysis (H₂/Pd) | Stable to mild acids/bases | May interfere with catalytic reactions | |
Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | Acid-labile | Steric bulk limits some transformations | |
Acetyl | Strong acids/bases | Hydrolytically sensitive | Activates ring for electrophilic attack | [2] [9] |
Synthetic routes leverage the Boc group’s orthogonality. As exemplified in FMS inhibitor development, tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes directed metalation at position 6, followed by carboxylation to yield dicarboxylate intermediates. Subsequent amide coupling with 4-morpholino-3-(trifluoromethyl)benzoic acid using EDCI/HOBt delivers advanced precursors like compound 1r—all while preserving the Boc group until final deprotection [2]. The kinetic stability of the Boc-carbamate under basic conditions (e.g., Suzuki couplings) and its inertness toward reducing agents (e.g., NaBH₄) streamline multistep syntheses [9]. Quantitative deprotection studies confirm >95% Boc removal within 30 minutes using 4M HCl in dioxane, generating pharmaceutically active free amines without scaffold degradation [8].
Table 3: Key Synthetic Intermediates Derived from Boc-Protected Pyrrolo[3,2-c]pyridine
Intermediate | Synthetic Utility | Key Transformation | |
---|---|---|---|
6-tert-Butyl 2-methyl pyrrolo[3,2-c]pyridine-2,6-dicarboxylate | Dual functionalization platform | Selective ester hydrolysis/amination | |
4-Amino-1-Boc-6,7-dihydropyrrolo[3,2-c]pyridine | Kinase inhibitor precursor | Buchwald-Hartwig amination | |
1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine | Cross-coupling partner | Suzuki-Miyaura diversification | [2] [9] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: